An In-Depth Technical Guide to N,N-DI(Ethyl-2,2,2-D3)aniline: Structure, Properties, and Applications
An In-Depth Technical Guide to N,N-DI(Ethyl-2,2,2-D3)aniline: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical and pharmaceutical research, isotopically labeled compounds are indispensable tools. Among these, deuterium-labeled molecules play a pivotal role in elucidating reaction mechanisms, understanding metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates. This guide provides a comprehensive technical overview of N,N-DI(Ethyl-2,2,2-D3)aniline, a deuterated analog of N,N-diethylaniline.
This document delves into the chemical structure, physicochemical properties, and spectroscopic characteristics of N,N-DI(Ethyl-2,2,2-D3)aniline. It further explores its synthesis, key applications in scientific research—particularly in mass spectrometry-based bioanalysis and metabolic studies—and provides detailed experimental protocols. The insights within are curated for the discerning researcher, offering a blend of established data for the non-deuterated parent compound and specific information for its deuterated counterpart, thereby providing a robust resource for its application in the laboratory.
Chemical Structure and Isotopic Labeling
N,N-DI(Ethyl-2,2,2-D3)aniline is a derivative of aniline where the two hydrogen atoms on the amino group are replaced by ethyl groups. The key feature of this molecule is the isotopic labeling: the terminal methyl groups of both ethyl substituents are perdeuterated. This means that all three hydrogen atoms on each of these methyl groups are replaced with deuterium (D), a stable isotope of hydrogen.
The strategic placement of six deuterium atoms at the terminal positions of the ethyl groups makes this molecule a valuable tool in various analytical and research applications, primarily due to the kinetic isotope effect and its utility as an internal standard in mass spectrometry.
Caption: 2D structure of N,N-DI(Ethyl-2,2,2-D3)aniline.
Physicochemical and Spectroscopic Properties
The introduction of deuterium atoms results in a slight increase in the molecular weight of N,N-DI(Ethyl-2,2,2-D3)aniline compared to its non-deuterated counterpart. While many physical properties are expected to be similar, slight differences in boiling point and retention times in chromatography can be observed.
Table 1: Physicochemical Properties
| Property | N,N-DI(Ethyl-2,2,2-D3)aniline | N,N-Diethylaniline | Reference |
| CAS Number | 358731-12-1 | 91-66-7 | [1] |
| Molecular Formula | C₁₀H₉D₆N | C₁₀H₁₅N | [2] |
| Molecular Weight | 155.28 g/mol | 149.23 g/mol | [2] |
| Appearance | Colorless to yellow liquid (predicted) | Colorless to yellow liquid | |
| Boiling Point | ~216 °C (predicted) | 216 °C | [3] |
| Melting Point | ~-38 °C (predicted) | -38 °C | [3] |
| Density | ~0.93 g/mL (predicted) | 0.93 g/mL | [3] |
| Solubility | Insoluble in water; soluble in organic solvents (predicted) | 0.13 g/L in water | [3] |
Spectroscopic Analysis
The primary differences in the spectroscopic data between the deuterated and non-deuterated forms will be observed in the ¹H NMR and Mass Spectra.
¹H NMR Spectroscopy:
In the ¹H NMR spectrum of N,N-DI(Ethyl-2,2,2-D3)aniline, the characteristic triplet corresponding to the methyl protons of the ethyl groups in N,N-diethylaniline will be absent. The quartet corresponding to the methylene protons will be simplified to a singlet, as there will be no adjacent protons to cause splitting. The aromatic protons will remain largely unaffected.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will be very similar to that of the non-deuterated compound. However, the carbon atoms of the deuterated methyl groups (CD₃) will exhibit a characteristic triplet in a proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). The signal will also be shifted slightly upfield.
Mass Spectrometry:
In the mass spectrum, the molecular ion peak for N,N-DI(Ethyl-2,2,2-D3)aniline will be observed at an m/z value that is 6 units higher than that of N,N-diethylaniline, reflecting the presence of six deuterium atoms. The fragmentation pattern will also differ, with fragments containing the deuterated ethyl groups showing a corresponding mass shift.
Table 2: Predicted Spectroscopic Data for N,N-DI(Ethyl-2,2,2-D3)aniline
| Technique | Predicted Observations |
| ¹H NMR | Aromatic protons (multiplet, ~6.6-7.2 ppm), Methylene protons (-CH₂-, singlet, ~3.3 ppm) |
| ¹³C NMR | Aromatic carbons (~112, 116, 129, 147 ppm), Methylene carbon (-CH₂-, ~44 ppm), Deuterated methyl carbon (-CD₃, triplet, slightly upfield of ~12 ppm) |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 155. Key fragments will show a +6 Da shift compared to N,N-diethylaniline. |
Synthesis of N,N-DI(Ethyl-2,2,2-D3)aniline
A common and efficient method for the synthesis of N,N-dialkylated anilines is through reductive amination. A plausible synthetic route for N,N-DI(Ethyl-2,2,2-D3)aniline would involve the reaction of aniline with a deuterated acetaldehyde equivalent in the presence of a reducing agent.
